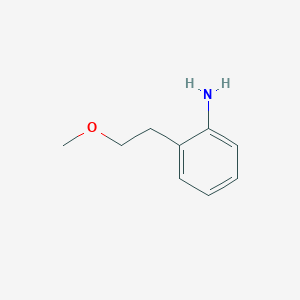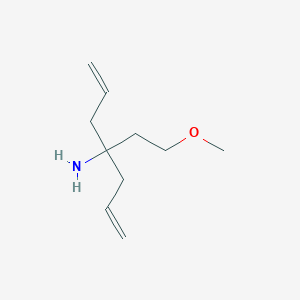
1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Descripción general
Descripción
1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (AMBA) is an organic compound with a wide range of uses in scientific research, including biochemical, physiological, and laboratory experiments. It is a colorless, flammable liquid with a sweet odor and a boiling point of 48°C. AMBA is a versatile compound that can be used as a solvent, a reactant, or an intermediate in organic synthesis. It is also a useful reagent in the synthesis of polymers, dyes, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1. Reactions of 2-aza-1,3,5-trienes with Superbases 1-(Allylsulfanyl)-2-methoxy-N-(1-methylethylidene)buta-1,3-dien-1-amine underwent reactions to form thiazole and azepine compounds upon the action of a superbases system (Nedolya et al., 2012).
2. Catalysis and Enantioselectivity A FerroPHOS derivative, possessing (1-methoxy-1-methyl)ethyl substituents, showcased significant catalytic activity and enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylprop-2-en-1-yl acetate (Kang, Lee, & Choi, 2001).
3. Organometallic Reactions The interaction of the Grubbs Carbene Complex with allylic alcohols led to various reaction outcomes depending on the conditions, showcasing the complexity and the potential of organometallic reactions in this context (Werner, Grünwald, Stueer, & Wolf, 2003).
4. Thermodynamic Studies in HPLC Thermodynamic data on enantiomers of alkoxysubstituted phenylcarbamic acid 2-methoxy-1-[(4-methylpiperazino)methyl]ethyl esters were determined, indicating an enthalpy-driven chiral recognition mechanism in their separation (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).
5. Thermal Degradation and Stability The thermal degradation of blends of allyl methacrylate–methyl methacryalte copolymers with aluminum isopropoxide was studied, elucidating the mechanism of formation of degradation products (Zulfiqar & Masud, 2000).
6. Hydrovinylation Reactions and Asymmetric Catalysis Exploration of hydrovinylation reactions of olefins amenable to asymmetric catalysis highlighted new protocols for the codimerization of ethylene and various functionalized vinylarenes (RajanBabu, Nomura, Jin, Nandi, Park, & Sun, 2003).
Propiedades
IUPAC Name |
4-(2-methoxyethyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDWBZONUMYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC=C)(CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



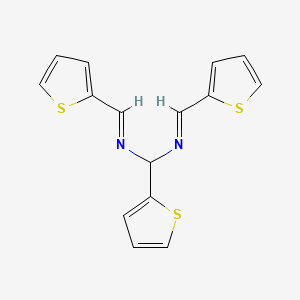
![2-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B3124015.png)
![(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3124019.png)

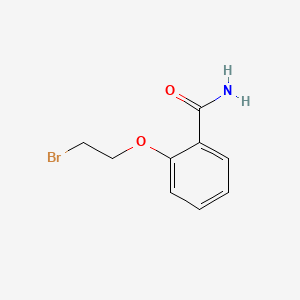
![4-oxo-4-{[(E)-3-phenyl-2-propenyl]oxy}butanoic acid](/img/structure/B3124040.png)
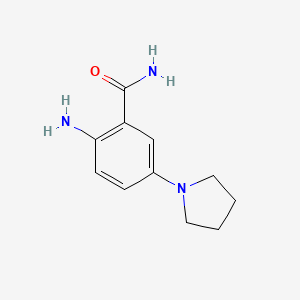
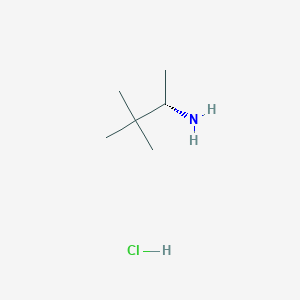

![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)


